molecular formula C17H16O4 B14158214 (S)-4,4'-Dimethoxydalbergione CAS No. 4646-87-1

(S)-4,4'-Dimethoxydalbergione

Cat. No.: B14158214
CAS No.: 4646-87-1
M. Wt: 284.31 g/mol
InChI Key: FSNITHOUQGJHTR-ZDUSSCGKSA-N
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Description

(S)-4,4’-Dimethoxydalbergione is a naturally occurring organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of dalbergione, a type of quinone, and is characterized by the presence of methoxy groups at the 4 and 4’ positions on the aromatic rings. This compound is of significant interest due to its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4’-Dimethoxydalbergione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield (S)-4,4’-Dimethoxydalbergione.

Industrial Production Methods: In an industrial setting, the production of (S)-4,4’-Dimethoxydalbergione may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.

    Catalysts: Employing catalysts to enhance the reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4’-Dimethoxydalbergione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

(S)-4,4’-Dimethoxydalbergione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4’-Dimethoxydalbergione involves:

    Molecular Targets: It interacts with various enzymes and proteins, inhibiting their activity.

    Pathways: It affects cellular pathways related to oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methoxydalbergione: Similar structure but with only one methoxy group.

    4,4’-Dihydroxydalbergione: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: (S)-4,4’-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

4646-87-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-methoxy-5-[(1S)-1-(4-methoxyphenyl)prop-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H16O4/c1-4-13(11-5-7-12(20-2)8-6-11)14-9-16(19)17(21-3)10-15(14)18/h4-10,13H,1H2,2-3H3/t13-/m0/s1

InChI Key

FSNITHOUQGJHTR-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C=C)C2=CC(=O)C(=CC2=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)C2=CC(=O)C(=CC2=O)OC

Origin of Product

United States

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